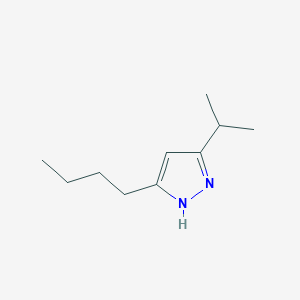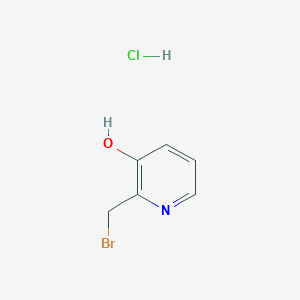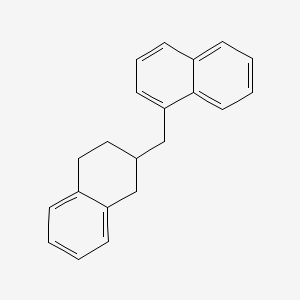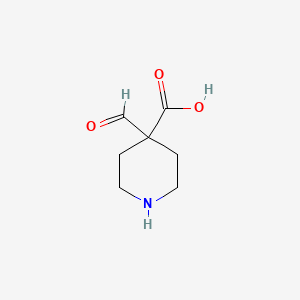
Phenol, 2,6-diallyl-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diallyl-4-methoxyphenol is an organic compound belonging to the phenol family It is characterized by the presence of two allyl groups and a methoxy group attached to a phenolic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diallyl-4-methoxyphenol typically involves multiple steps. One common method starts with the O-allylation of eugenol, followed by Claisen rearrangement and subsequent isomerization. The process can be summarized as follows:
O-Allylation: Eugenol undergoes O-allylation in the presence of a catalyst such as CTAB (cetyltrimethylammonium bromide) at room temperature to form 4-allyl-1-(allyloxy)-2-methoxybenzene.
Claisen Rearrangement: The intermediate is then heated to induce Claisen rearrangement, resulting in the formation of 2,4-diallyl-6-methoxyphenol.
Isomerization: Finally, the compound undergoes isomerization under alkaline conditions in ethylene glycol to yield 2,6-Diallyl-4-methoxyphenol.
Industrial Production Methods: Industrial production methods for 2,6-Diallyl-4-methoxyphenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
化学反応の分析
Types of Reactions: 2,6-Diallyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
科学的研究の応用
2,6-Diallyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds and polymers.
Biology: The compound exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Its antioxidant properties are being explored for potential therapeutic applications in treating diseases associated with oxidative damage, such as cancer and cardiovascular diseases.
Industry: It is used as an intermediate in the production of antioxidants, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of 2,6-Diallyl-4-methoxyphenol primarily involves its antioxidant properties. The compound can scavenge free radicals and inhibit the activity of enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This activity helps in reducing inflammation and protecting cells from oxidative damage .
類似化合物との比較
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and fragrances.
4-Methoxyphenol (Mequinol): Used in dermatology for skin depigmentation treatments.
Eugenol: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness: Its unique structure allows for diverse chemical modifications and applications compared to other methoxyphenols .
特性
CAS番号 |
64047-87-6 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
4-methoxy-2,6-bis(prop-2-enyl)phenol |
InChI |
InChI=1S/C13H16O2/c1-4-6-10-8-12(15-3)9-11(7-5-2)13(10)14/h4-5,8-9,14H,1-2,6-7H2,3H3 |
InChIキー |
FLSIHRBYEUUNFL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)CC=C)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)



![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)


![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)



![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
